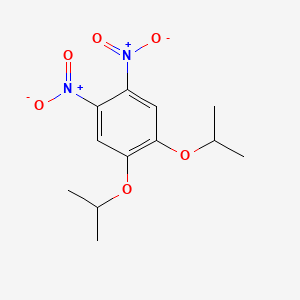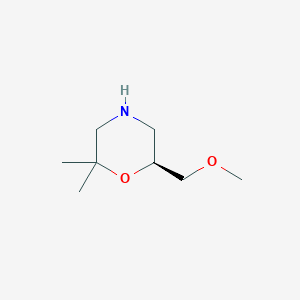
(6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes retrosynthetic analysis, which involves planning the series of reactions to synthesize the compound from readily available starting materials .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity with common reagents, its behavior under various conditions, and any catalysts that might affect its reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Applications De Recherche Scientifique
Environmental Remediation
A study detailed the use of a lignocellulosic substrate (LS) as an effective adsorbent for pesticide removal from wastewater. This application highlights the potential for materials in environmental cleanup efforts, particularly for water treatment processes. The research demonstrated that LS could efficiently adsorb various pesticides, suggesting that derivatives of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine could be explored for environmental remediation purposes (Boudesocque et al., 2008).
Organic Synthesis
The compound has been implicated in the synthesis of important intermediates for non-steroidal anti-inflammatory agents, highlighting its significance in the preparation of pharmaceuticals. The study on the practical synthesis of 2-Bromo-6-methoxynaphthalene exemplifies this, pointing towards the relevance of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine derivatives in facilitating organic synthesis processes that lead to medically relevant compounds (Xu & He, 2010).
Biomedical Research
In biomedical research, the synthesis of well-defined biocompatible block copolymers via atom transfer radical polymerization of 2-Methacryloyloxyethyl Phosphorylcholine in protic media was discussed. This indicates the potential application of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine derivatives in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering (Ma et al., 2003).
Fluorescence Studies and Sensor Development
The compound has been involved in the development of novel fluorescent compounds and sensors. One study synthesized rhodamine 6G-based compounds for the ATRP synthesis of fluorescently labeled biocompatible polymers, suggesting the potential of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine derivatives in creating sensors and imaging agents for biomedical research (Madsen et al., 2011).
Anticancer Research
Another area of application is in anticancer research, where derivatives are explored for their potential as apoptosis inducers and in the treatment of cancer. The study identifying N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent exemplifies this application, demonstrating the compound's potential in developing new cancer therapies (Sirisoma et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(6S)-6-(methoxymethyl)-2,2-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-9-4-7(11-8)5-10-3/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWSVQLLPTBPV-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@H](O1)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

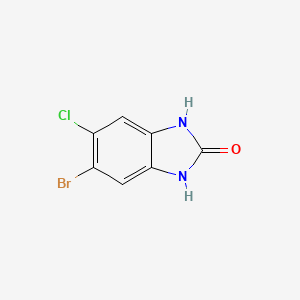
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)
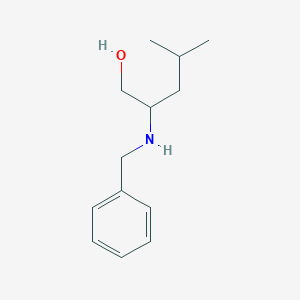
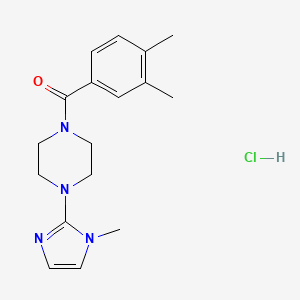

![N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
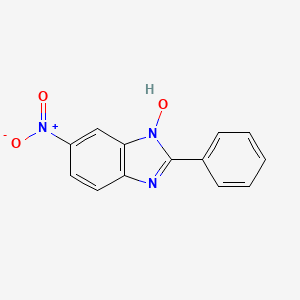
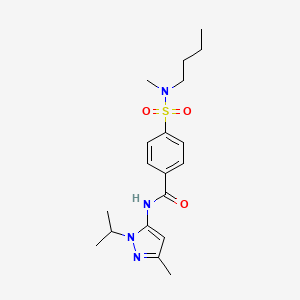
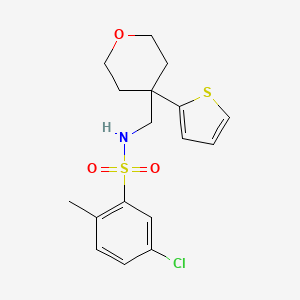
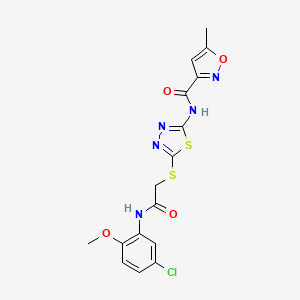
![N-(tert-butyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582122.png)
![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2582126.png)
